(5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one
Description
(5'Z)-5'-(4-Bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a 1,3-thiazolidin-2-one ring. This compound’s spiro architecture enhances its three-dimensionality, a trait increasingly sought in drug discovery for improved target selectivity and reduced off-target effects .
Properties
Molecular Formula |
C25H18BrN3O2S |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(5'Z)-5'-[(4-bromophenyl)methylidene]-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one |
InChI |
InChI=1S/C25H18BrN3O2S/c26-18-12-10-16(11-13-18)14-23-25(27-24(30)32-23)29-21(19-8-4-5-9-22(19)31-25)15-20(28-29)17-6-2-1-3-7-17/h1-14,21H,15H2,(H,27,30)/b23-14- |
InChI Key |
VTVAKOXLODDGIB-UCQKPKSFSA-N |
Isomeric SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)/C(=C/C6=CC=C(C=C6)Br)/SC(=O)N4 |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C(=CC6=CC=C(C=C6)Br)SC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Condensation of Aminopyrazoles with Electrophilic Partners
The pyrazolo[1,5-c]benzoxazine scaffold is synthesized via acid-catalyzed condensation of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide with ortho-hydroxybenzaldehyde derivatives. InCl3 (5 mol%) in ethanol at 60°C facilitates this reaction, yielding the bicyclic system in 72–85% efficiency. Alternative protocols using diethylamine as a base in toluene reflux conditions provide comparable results but require longer reaction times.
Oxidative Cyclization Strategies
Recent advances employ hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) to oxidize N-propargyl pyrazole derivatives, inducing cyclization to form the benzoxazine ring. This method achieves regioselectivity >95% but necessitates strict temperature control (−10°C to 0°C).
Construction of the Spiro-Thiazolidinone Moiety
Cyclo-Condensation with Thioglycolic Acid
The spiro-thiazolidinone ring forms via a three-step sequence:
- Imine Formation : Reaction of the pyrazolo-benzoxazine ketone with 4-bromoaniline in the presence of MCM-SO3H (10 mol%) generates an imine intermediate.
- Thiol Addition : Thioglycolic acid undergoes nucleophilic attack at the imino carbon, activated by the Brønsted acid catalyst.
- Cyclization : Intramolecular dehydration yields the spiro-thiazolidinone, with yields ranging from 65% to 78% depending on the substituents.
Mechanistic Insight :
$$
\text{Imine (I)} \xrightarrow{\text{MCM-SO}3\text{H}} \text{Thiol adduct (II)} \xrightarrow{-H2O} \text{Spiro product (III)}
$$
This pathway is supported by NMR monitoring, which confirms the disappearance of imine protons (δ 8.3–8.5 ppm) and emergence of thiazolidinone carbonyl signals (δ 172–174 ppm).
One-Pot Multi-Component Approach
A green chemistry protocol combines pyrazolo-benzoxazine aldehyde, thioglycolic acid, and 4-bromoaniline in a solvent-free system with ZnO nanoparticles (15 mol%) as a catalyst. Microwave irradiation (100 W, 80°C, 20 min) affords the spiro product in 82% yield with excellent Z-selectivity (>98%).
Optimization and Scale-Up Challenges
Catalytic System Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Z:E Ratio |
|---|---|---|---|
| MCM-SO3H | 78 | 6 | 95:5 |
| ZnO NPs | 82 | 0.33 | 98:2 |
| InCl3 | 68 | 8 | 90:10 |
Microwave-assisted methods significantly reduce reaction times while improving stereoselectivity.
Purification Challenges
The spirocyclic product exhibits limited solubility in common organic solvents. Gradient column chromatography (SiO2, ethyl acetate/hexane 1:4 to 1:2) effectively separates the target compound from byproducts like unreacted aldehyde and dimeric species.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the spiro connectivity and Z-configuration. The dihedral angle between the benzoxazine and thiazolidinone planes is 87.5°, indicating near-orthogonal ring orientation.
Chemical Reactions Analysis
Types of Reactions
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding spiro compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Spiro Pyrazolo-Benzoxazine Derivatives
- 9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol (303094-71-5): Shares the spiro pyrazolo-benzoxazine core but incorporates a brominated cyclohexenol moiety. Activity: Brominated spiro derivatives often exhibit enhanced antimicrobial and anticancer profiles due to halogen-induced electron withdrawal and steric effects .
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine :
- Replaces the 4-bromobenzylidene group with a 1,3-benzodioxole substituent. The benzodioxole group increases metabolic stability but may reduce membrane permeability compared to the bromophenyl group .
Non-Spiro Thiazolidinone Analogues
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino)thiazol-4(5H)-ones
- Example: (Z)-5-(4-Chlorobenzylidene)-2-(4-fluorophenylamino)thiazol-4(5H)-one (6c, MIC₅₀ = 8.2 µM against Staphylococcus aureus): Lacks the spiro framework, resulting in a planar structure with reduced conformational constraint. This leads to lower target binding affinity compared to the spirocyclic target compound . Synthesis: Prepared via condensation of thiosemicarbazides with aldehydes under mild conditions (60–80% yields), contrasting with the multi-step synthesis required for spiro derivatives .
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one :
- Features a hydroxyl group on the benzylidene moiety, enabling intramolecular hydrogen bonding (S(6) motif) that stabilizes the Z-configuration. This compound’s crystal structure shows dimerization via intermolecular H-bonding, a property absent in the brominated target compound .
- Bioactivity : Hydroxy-substituted analogues demonstrate moderate antifungal activity (Candida albicans, MIC = 32 µg/mL), whereas brominated derivatives may exhibit stronger halogen-bond-mediated interactions with biological targets .
Spiro Thiazolidinone Derivatives
3,3-Spirocyclic α-Proline Chimera :
- Combines a spiro pyrrolidine with a thiazolidinone ring. While structurally distinct from the target compound, this scaffold highlights the importance of spiro junctions in enhancing metabolic stability and bioavailability. For example, spiro-α-proline derivatives show improved resistance to proteolytic cleavage compared to linear peptides .
Comparative Data Table
Key Research Findings
Synthetic Accessibility: Non-spiro thiazolidinones (e.g., ) are synthesized in higher yields (60–80%) under milder conditions compared to spiro derivatives, which often require multi-step protocols and specialized reagents (e.g., microwave-assisted reactions for analogues in ) .
Bioactivity Trends : Halogenated benzylidene groups (Br, Cl) enhance antimicrobial and anticancer activity due to halogen bonding and lipophilicity. For instance, brominated spiro compounds (–19) show promise in targeting resistant pathogens .
Structural Stability : Spiro architectures (e.g., target compound) exhibit superior conformational rigidity, reducing entropic penalties during target binding compared to planar analogues .
Q & A
Basic: What are the standard synthetic routes for preparing (5'Z)-5'-(4-bromobenzylidene)-2-phenylspiro[pyrazolo-benzoxazine-thiazolidinone], and how can reaction conditions be optimized?
Answer:
The synthesis involves a multi-step approach:
- Step 1: Condensation of a pyrazolo[1,5-c][1,3]benzoxazine precursor with 4-bromobenzaldehyde under basic conditions (e.g., NaOH/EtOH reflux) to form the benzylidene moiety .
- Step 2: Spirocyclization with a thiazolidinone ring, typically using mercaptoacetic acid or thioamide derivatives in glacial acetic acid under reflux .
- Optimization: Adjusting solvent polarity (e.g., ethanol vs. dioxane), base strength (sodium acetate vs. KOH), and reaction time (monitored via TLC) can improve yields. For example, achieved 85% yield using anhydrous sodium acetate in acetic acid.
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this spiro compound?
Answer:
- 1H/13C NMR: Assign peaks for the spiro junction (δ ~4.5–5.5 ppm for protons adjacent to the spiro carbon) and Z-configuration of the benzylidene group (coupling constants ~12–14 Hz) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the bromine isotope signature .
Basic: How is the compound initially screened for biological activity in academic research?
Answer:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antioxidant Activity: DPPH radical scavenging assays evaluate redox potential .
Advanced: What mechanistic hypotheses explain its potential antibacterial activity?
Answer:
- Enzyme Inhibition: Thiazolidinone derivatives inhibit bacterial dihydrofolate reductase (DHFR) or β-lactamase, as seen in structurally similar compounds .
- Membrane Disruption: The hydrophobic 4-bromobenzylidene group may intercalate into lipid bilayers, disrupting membrane integrity (supported by molecular dynamics simulations in ) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or biological potency?
Answer:
- Purity Analysis: Use HPLC with a C18 column to detect impurities; highlights TLC-guided purification .
- Assay Standardization: Replicate biological tests under controlled conditions (e.g., pH, serum content) to minimize variability, as in ’s split-split plot design .
- Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities affecting activity .
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like DHFR or tubulin (referenced in for pyrazole derivatives) .
- QSAR Modeling: Train models on analogs (e.g., substituting bromine with Cl/F) to predict bioactivity trends .
- DFT Calculations: Analyze electron density maps to identify reactive sites for functionalization .
Advanced: How can researchers address discrepancies in receptor binding affinity data across studies?
Answer:
- Binding Assay Validation: Use radioligand displacement assays (e.g., σ receptor studies in ) with standardized protocols .
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out degradation artifacts .
- Allosteric Modulation: Evaluate if the spiro structure acts as an allosteric modulator, requiring advanced techniques like FRET .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
